molecular formula C10H11NO2 B027034 (R)-4-Benzyl-2-oxazolidinone CAS No. 102029-44-7

(R)-4-Benzyl-2-oxazolidinone

Cat. No. B027034
M. Wt: 177.2 g/mol
InChI Key: OJOFMLDBXPDXLQ-SECBINFHSA-N
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Description

Synthesis Analysis

(R)-4-Benzyl-2-oxazolidinone can be synthesized from amino acids through an innovative and economically viable process. This involves the reaction of phenylalanine with thionyl chloride and sodium borohydride in aqueous methanolic solution, yielding phenyl alaninol, which is then cyclized to oxazolidinone using diethyl carbonate and potassium carbonate (Munshi et al., 2011). This synthesis pathway highlights the economic and practical viability of producing (R)-4-Benzyl-2-oxazolidinone from readily available starting materials.

Molecular Structure Analysis

The molecular structure of (R)-4-Benzyl-2-oxazolidinone and its derivatives has been extensively studied, revealing details about their conformation and stereochemistry. X-ray crystallography studies have provided insights into the planarity of the central oxazolidinone ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Dungan et al., 2012).

Chemical Reactions and Properties

(R)-4-Benzyl-2-oxazolidinone participates in a variety of chemical reactions, serving as a precursor for the synthesis of protected amino alcohols and as a scaffold for producing enantiomerically pure compounds. Its reactivity has been exploited in copper(I)-mediated alkylations, providing a route to protected amino alcohol derivatives with good yield (Iwama & Katsumura, 1994). Additionally, it undergoes diastereoselective asymmetric desymmetrization processes, enabling the synthesis of various optically active compounds (Sugiyama et al., 2012).

Scientific Research Applications

Synthesis of Enantiopure Carbocyclic Nucleosides

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: “®-4-Benzyl-2-oxazolidinone” is used as a starting material in the synthesis of enantiopure carbocyclic nucleosides .

Synthesis of β-Chalcogen Amines

  • Scientific Field: Organic Synthesis .
  • Summary of the Application: This compound is used in the synthesis of primary and secondary β-chalcogen amines through the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .
  • Methods of Application: The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and in yields of up to 95% .
  • Results or Outcomes: The outcomes of this application include the successful synthesis of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and high yields .

Synthesis of β-Chalcogen Amines (Revisited)

  • Scientific Field: Organic Synthesis .
  • Summary of the Application: This compound is used in the synthesis of primary and secondary β-chalcogen amines through the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .
  • Methods of Application: The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and in yields of up to 95% .
  • Results or Outcomes: The outcomes of this application include the successful synthesis of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and high yields .

Synthesis of Enantiopure Carbocyclic Nucleosides (Revisited)

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: “®-4-Benzyl-2-oxazolidinone” may be used as a starting material in the synthesis of enantiopure carbocyclic nucleosides . It may also be used as a chiral auxiliary in the enantioselective synthesis of (2 R ,2′ S )- erythro -methylphenidate .

Decarboxylative Ring-Opening of 2-Oxazolidinones

  • Scientific Field: Organic Synthesis .
  • Summary of the Application: This compound is used in the decarboxylative ring-opening of 2-oxazolidinones, which is a facile and modular synthesis of β-chalcogen amines .
  • Methods of Application: The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and in yields of up to 95% .
  • Results or Outcomes: The outcomes of this application include the successful synthesis of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and high yields .

Biochemical Reagent in Life Science Research

  • Scientific Field: Life Science Research .
  • Summary of the Application: “®-4-Benzyl-2-oxazolidinone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves the potential applications of the compound and areas of future research.


For a comprehensive analysis, it’s important to review relevant scientific literature. This can be done by searching databases such as PubMed, Scopus, and Web of Science. The papers retrieved can then be analyzed to gather information on the above aspects. The information should be presented in a well-structured format, with each paragraph having a subheading corresponding to the aspect it’s discussing.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “®-4-Benzyl-2-oxazolidinone”, you may need to consult specialized chemical databases or reach out to researchers in the field for more information.


properties

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOFMLDBXPDXLQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370594
Record name (R)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyl-2-oxazolidinone

CAS RN

102029-44-7
Record name (R)-4-Benzyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102029-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 46 for the preparation of the corresponding cyclooctyl derivative, 2.1 g of S)-3-[3-cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone and 2.5 g of 2,4,6-triisopropylbenzenesulfonyl azide yielded 1.23 g of [4S-3-(2S)]-3-[2-azido-3-cyclopentyl)-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone.
[Compound]
Name
cyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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